1-(1H-Indol-3-yl)hexan-2-amine hydrochloride
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Overview
Description
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is a chemical compound with the molecular formula C14H21ClN2 and a molecular weight of 252.78 g/mol . This compound is known for its utility in scientific research, particularly in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation .
Mechanism of Action
Target of Action
It is used in the preparation of bis-heteroaryl derivatives as modulators of protein aggregation . This suggests that it may interact with proteins involved in aggregation pathways.
Mode of Action
As a modulator of protein aggregation, it is likely to interact with its targets, potentially altering their conformation or activity, and thereby influencing the aggregation process .
Biochemical Pathways
Given its role as a modulator of protein aggregation, it may be involved in pathways related to protein folding, misfolding, and degradation .
Result of Action
As a modulator of protein aggregation, it may influence the formation of protein aggregates, which could have implications for cellular function and health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride typically involves the reaction of indole derivatives with hexan-2-amine under specific conditions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The exact industrial methods can vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole-alkylamines .
Scientific Research Applications
1-(1H-Indol-3-yl)hexan-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Comparison with Similar Compounds
- 1-(1H-Indol-3-yl)ethanamine hydrochloride
- 1-(1H-Indol-3-yl)propan-2-amine hydrochloride
- 1-(1H-Indol-3-yl)butan-2-amine hydrochloride
Comparison: 1-(1H-Indol-3-yl)hexan-2-amine hydrochloride is unique due to its longer alkyl chain, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different pharmacokinetic properties and interaction profiles with biological targets .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(1H-indol-3-yl)hexan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.ClH/c1-2-3-6-12(15)9-11-10-16-14-8-5-4-7-13(11)14;/h4-5,7-8,10,12,16H,2-3,6,9,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLLTEJFAUBMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC1=CNC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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